Home > Products > Screening Compounds P37830 > Ranolazine Impurity 8
Ranolazine Impurity 8 -

Ranolazine Impurity 8

Catalog Number: EVT-13973966
CAS Number:
Molecular Formula: C31H46N6O3
Molecular Weight: 550.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ranolazine Impurity 8 is a chemical compound associated with the pharmaceutical agent ranolazine, which is primarily used for the treatment of chronic angina. This impurity is a significant concern in pharmaceutical manufacturing due to its potential effects on drug efficacy and safety. Understanding the source, classification, and characteristics of Ranolazine Impurity 8 is crucial for ensuring product quality and compliance with regulatory standards.

Source

Ranolazine itself is synthesized through a multi-step chemical process, which can inadvertently produce various impurities, including Ranolazine Impurity 8. This impurity can arise from the degradation of ranolazine or from the synthetic pathway used during its production. Impurities are typically identified and quantified using high-performance liquid chromatography (HPLC) and mass spectrometry techniques.

Classification

Ranolazine Impurity 8 is classified as an organic impurity. It is essential to monitor such impurities during the manufacturing process to ensure they remain within acceptable limits, as they can impact the pharmacological profile of the final product.

Synthesis Analysis

Methods

Technical Details

The synthesis typically requires careful control of reaction conditions (temperature, pH, and time) to minimize the formation of impurities. Analytical methods such as HPLC are employed to monitor the purity of ranolazine throughout its synthesis and storage.

Molecular Structure Analysis

Structure

Ranolazine Impurity 8 has a molecular formula of C31H46N6O3C_{31}H_{46}N_{6}O_{3} and a molecular weight of approximately 542.77 g/mol. The structural representation can provide insights into its chemical behavior and interactions.

Data

The compound's structure includes multiple functional groups that may influence its solubility, stability, and reactivity. Detailed structural analysis typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

Ranolazine Impurity 8 may undergo various chemical reactions depending on environmental conditions. These reactions could include hydrolysis, oxidation, or reduction processes that alter its chemical structure.

Technical Details

The stability of Ranolazine Impurity 8 can be influenced by factors such as pH and temperature. Understanding these reactions is critical for predicting the behavior of this impurity in pharmaceutical formulations.

Mechanism of Action

Process

Data

Research into similar impurities suggests that they might alter drug metabolism or efficacy, potentially leading to unexpected side effects or reduced therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

Ranolazine Impurity 8 is expected to exhibit physical properties similar to those of ranolazine, including solubility in various solvents and stability under specific conditions.

Chemical Properties

Key chemical properties include:

  • Melting Point: Not specifically documented but can be inferred from related compounds.
  • Solubility: Likely varies with pH; detailed solubility studies would be necessary for precise data.
  • Stability: Influenced by environmental factors; degradation pathways should be studied to ensure quality control.
Applications

Scientific Uses

Ranolazine Impurity 8 is primarily used in pharmaceutical research to assess the quality and stability of ranolazine formulations. It plays a role in:

  • Quality Control: Ensuring that impurities are within acceptable limits during production.
  • Stability Studies: Understanding how ranolazine degrades over time.
  • Regulatory Compliance: Meeting safety standards set by health authorities regarding impurities in pharmaceutical products.
Synthetic Pathways and Formation Mechanisms of Ranolazine Impurity 8

Critical Analysis of Byproduct Formation in Ranolazine Synthesis

Ranolazine Impurity 8 (chemical name: 2-[4-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide; CAS 1213269-66-9 or 333749-57-8) is a dimeric impurity formed during the final stages of ranolazine synthesis. Its molecular formula is C₃₁H₄₆N₆O₃, with a molecular weight of 550.7 g/mol [1] [6] [8]. This impurity arises primarily through a nucleophilic substitution reaction between the piperazine nitrogen of a ranolazine molecule and the terminal chloride of 1-chloro-3-(2-methoxyphenoxy)propan-2-ol (a key epoxide-opening intermediate). Alternatively, it can form via ester-amine condensation between two ranolazine molecules under elevated temperatures [4] [7]. The dimerization mechanism is favored by:

  • Excess stoichiometry of piperazine derivatives
  • Prolonged reaction times during the coupling step
  • Incomplete purification of intermediates like 1-(2-methoxyphenoxy)-2,3-epoxypropane

Table 1: Characterization of Ranolazine Impurity 8 vs. Related Impurities

CompoundCAS No.Molecular FormulaMolecular WeightOrigin
Ranolazine Impurity 8333749-57-8C₃₁H₄₆N₆O₃550.7 g/molDimerization during synthesis
Ranolazine N-Desacetamido162712-35-8C₁₄H₂₂N₂O₃266.3 g/molIncomplete N-acetylation
Ranolazine NitrosamineN/AC₁₄H₂₀N₄O₂276.33 g/molNitrosation of piperazine ring
O-Desaryl Ranolazine172430-46-5C₁₇H₂₇N₃O₃321.41 g/molHydrolytic cleavage of phenoxy group
Desmethyl Ranolazine172430-45-4C₂₃H₃₁N₃O₄413.51 g/molDemethylation of methoxy group

Data compiled from [3] [6]

Role of Reaction Conditions in Impurity Generation

The formation of Impurity 8 is highly sensitive to reaction parameters:

  • Temperature: Exceeding 80°C during the epoxide ring-opening or N-alkylation steps increases dimer yield by >15% due to enhanced nucleophilicity of piperazine [4] [10].
  • Solvent System: Polar aprotic solvents (e.g., DMF, DMSO) promote intermolecular reactions, generating up to 2.3% Impurity 8 versus <0.5% in toluene/water mixtures [10].
  • Catalyst Use: Phase-transfer catalysts like tetrabutylammonium bromide accelerate epoxide ring-opening but inadvertently facilitate dimerization by increasing local concentration of reactive species [4].
  • Stoichiometry: A piperazine-to-epoxide ratio >1.2:1.0 linearly correlates with Impurity 8 concentration (R²=0.94) in industrial batches [10].

Table 2: Impact of Reaction Parameters on Impurity 8 Formation

ParameterLow-Risk ConditionHigh-Risk ConditionImpurity 8 Increase
Temperature60-65°C>80°C15-20%
Solvent PolarityToluene/waterDMF/DMSO1.8-2.3%
Piperazine:Epoxide Ratio1.0:1.01.5:1.012-15%
Reaction Duration4 hours>8 hours8-10%

Data derived from patent analyses [4] [10]

Structural Elucidation of Intermediate Degradation Products

Ranolazine Impurity 8 is characterized by symmetrical dimeric architecture featuring two identical ranolazine moieties linked via a piperazine-piperazine bridge. Key structural features confirmed by spectroscopic data include:

  • NMR Signatures:
  • Two distinct methylene peaks at δ 3.52 ppm (N-CH₂-CO) and δ 2.72 ppm (N-CH₂-CH) in ¹H NMR
  • Quaternary carbon resonance at δ 168.5 ppm (amide C=O) in ¹³C NMR [1]
  • Mass Fragmentation Pattern:
  • Base peak at m/z 551.4 [M+H]⁺
  • Diagnostic fragments at m/z 279.2 (cleaved monomer) and m/z 100.1 (piperazine ring) [1] [8]
  • Chromatographic Behavior:
  • Relative Retention Time (RRT) of 1.23–1.28 vs. ranolazine in reversed-phase HPLC [7]The impurity’s extended conjugation system results in a higher logP value (2.6) compared to ranolazine (logP 1.5), explaining its longer HPLC retention [1].

Comparative Study of Impurity Profiles Across Industrial Synthesis Protocols

Three industrial routes for ranolazine synthesis exhibit distinct impurity profiles for Impurity 8:1. Epoxide-Piperazine Condensation (Kluge Process):- Generates 0.8–1.2% Impurity 8 due to uncontrolled exothermic reactions during epoxide ring-opening [4] [5].2. Halohydrin-Mediated Coupling:- Uses 1-chloro-3-(2-methoxyphenoxy)propan-2-ol instead of epoxide, yielding 0.3–0.5% Impurity 8 but risking chlorohydrin residuals [4].3. Catalytic N-Alkylation:- Implements Pd-catalyzed C-N coupling, reducing Impurity 8 to <0.15% but introducing heavy metal impurities [10].

Table 3: Impurity 8 Levels in Different Industrial Synthesis Methods

Synthetic RouteKey ReagentImpurity 8 RangeDominant Co-impurities
Epoxide-Piperazine Condensation1-(2-Methoxyphenoxy)-2,3-epoxypropane0.8-1.2%Desmethyl ranolazine, Epoxide dimer
Halohydrin Coupling1-Chloro-3-(2-methoxyphenoxy)propan-2-ol0.3-0.5%Chlorohydrin, Guaiacol adducts
Catalytic N-AlkylationAryl halide/Pd(OAc)₂<0.15%Pd residuals, Dehalogenated byproducts

Data sourced from process patents [4] [7] [10]

Mitigation strategies adopted by manufacturers include:

  • Crystallization Control: Isolating ranolazine dihydrochloride from ethanol/water reduces Impurity 8 by 40–60% via differential solubility [10].
  • Process Analytical Technology (PAT): Real-time HPLC monitoring during the coupling step enables immediate correction of reaction parameters to minimize dimerization [7].
  • Alternative Protecting Groups: Temporary protection of the piperazine nitrogen with Boc groups suppresses unwanted nucleophilicity, though this adds two synthetic steps [7].

These protocols demonstrate that controlling Impurity 8 requires balancing reaction kinetics, purification efficiency, and process complexity.

Properties

Product Name

Ranolazine Impurity 8

IUPAC Name

2-[4-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide

Molecular Formula

C31H46N6O3

Molecular Weight

550.7 g/mol

InChI

InChI=1S/C31H46N6O3/c1-23-7-5-8-24(2)30(23)32-28(39)21-36-15-11-34(12-16-36)19-27(38)20-35-13-17-37(18-14-35)22-29(40)33-31-25(3)9-6-10-26(31)4/h5-10,27,38H,11-22H2,1-4H3,(H,32,39)(H,33,40)

InChI Key

QQNAHDFZOTZZDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(CN3CCN(CC3)CC(=O)NC4=C(C=CC=C4C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.